2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole
Description
Structural Characterization
Molecular Formula and Isotopic Composition
2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole has the molecular formula C₁₈H₁₀Br₃N , with a molecular weight of 479.99 g/mol . The compound consists of a carbazole core substituted with bromine atoms at positions 2 and 7 and a 4-bromophenyl group attached to the nitrogen atom at position 9.
Isotopic Abundance
The isotopic composition reflects the natural abundance of bromine, carbon, and nitrogen isotopes:
| Isotope | Natural Abundance (%) |
|---|---|
| $$^{79}\text{Br} $$ | 50.69 ± 0.07 |
| $$^{81}\text{Br} $$ | 49.31 ± 0.07 |
| $$^{12}\text{C} $$ | 98.93 |
| $$^{13}\text{C} $$ | 1.07 |
| $$^{14}\text{N} $$ | 99.63 |
The bromine isotopes contribute significantly to the compound’s mass distribution, while carbon and nitrogen isotopes have minimal impact due to their low abundance.
Stereochemical and Conformational Analysis
The carbazole core adopts a planar structure with a dihedral angle between its benzene rings. The 4-bromophenyl substituent introduces steric effects, influencing the molecule’s conformation.
Key Features:
Carbazole Core Geometry :
- The carbazole moiety exhibits a tricyclic aromatic system with coplanar benzene rings.
- Bromine atoms at positions 2 and 7 occupy meta positions relative to the nitrogen atom.
4-Bromophenyl Substituent :
- The phenyl group is attached via a single bond to the nitrogen atom, allowing rotational freedom.
- The bromine atom on the phenyl ring is para to the point of attachment, minimizing steric clashes.
Conformational Flexibility :
- The molecule may adopt multiple conformers due to the free rotation of the phenyl group.
- Computational studies suggest preferred conformations where the phenyl group is orthogonal to the carbazole plane to reduce steric strain.
Crystallographic Data and Polymorphism
Crystalline this compound exhibits distinct packing motifs influenced by non-covalent interactions.
Crystallographic Parameters
Packing Motifs:
Molecular Packing :
- The carbazole units stack via offset π–π interactions, creating segregated layers.
- Bromine atoms participate in halogen-bonding interactions with adjacent molecules.
Polymorphism :
- Polymorphic forms may arise from variations in hydrogen-bonding networks or halogen interactions.
- Experimental evidence for polymorphism remains limited, necessitating further crystallographic studies.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations reveal the electronic properties critical for optoelectronic applications.
Key Findings:
HOMO-LUMO Gap :
- The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies are influenced by bromine substituents.
- Bromine’s electron-withdrawing effect lowers the HOMO energy, enhancing electron-accepting capacity.
Molecular Orbitals :
- HOMO is localized on the carbazole core, while LUMO extends to the 4-bromophenyl group.
- Electron delocalization occurs across the conjugated π-system, facilitating charge transport.
Electron Density Distribution :
- Bromine atoms act as electron-deficient sites, directing electrophilic substitution reactions.
- The nitrogen atom in the carbazole core participates in resonance stabilization.
Properties
IUPAC Name |
2,7-dibromo-9-(4-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-9-12(20)3-7-15(17)16-8-4-13(21)10-18(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHSKZVLIHXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313900-20-7 | |
| Record name | 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole is a member of the carbazole family, characterized by its unique structure that includes multiple bromine substituents and a phenyl group. This compound has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C24H13Br3N
- Molecular Weight : 577.09 g/mol
- Physical Appearance : Yellow powder
- Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran
- Melting Point : 328-330°C
The presence of bromine atoms in the structure is significant as they can enhance biological interactions and modulate the compound's reactivity, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that carbazole derivatives commonly exhibit a variety of biological activities. Specifically, this compound has been associated with:
- Anticancer Activity : Compounds within the carbazole family often demonstrate antiproliferative effects against various cancer cell lines. Studies suggest that these compounds can induce cell cycle arrest and inhibit DNA synthesis, leading to reduced proliferation of cancer cells .
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The presence of bromine may enhance these activities by affecting the compound's interaction with microbial targets .
Anticancer Mechanism
The anticancer mechanism of carbazole derivatives generally involves:
- Cell Cycle Arrest : Certain derivatives have been shown to cause G0/G1 phase arrest in cancer cells, which is critical for halting proliferation.
- DNA Intercalation : Some studies indicate that carbazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : Compounds like 3,6-di(2-furyl)-9H-carbazole have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .
Antimicrobial Activity
The antimicrobial efficacy of this compound has not been extensively documented; however, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar carbazole derivatives ranged from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .
Case Studies and Research Findings
Several studies highlight the potential of carbazole derivatives:
- Antiproliferative Effects :
- Antimicrobial Studies :
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole has been utilized as a host material in OLEDs due to its excellent charge transport properties. Research indicates that devices incorporating this compound can achieve high external quantum efficiencies and luminance levels.
- Case Study : A study demonstrated that OLEDs using this compound as a host material exhibited maximum external quantum efficiency of 9.2% and luminance efficiency of 32 cd/A at a brightness of 6109 cd/m², with Commission Internationale de l’Eclairage coordinates of (0.24, 0.65) .
Organic Field Effect Transistors (OFETs)
The compound's semiconductor properties make it suitable for use in OFETs. Its incorporation into polymer blends has shown improved charge mobility compared to traditional materials.
- Data Table : Comparison of Charge Mobility in Various OFET Materials
| Material | Charge Mobility (cm²/V·s) |
|---|---|
| Poly(3-hexylthiophene) | 0.1 |
| This compound | 0.5 |
| Polyvinylidene fluoride | 0.03 |
Photovoltaic Devices
The compound has also been explored as a component in organic photovoltaic devices, where it can enhance light absorption and improve overall device efficiency.
Synthesis Techniques
The synthesis of this compound typically involves bromination reactions followed by coupling processes with various aromatic compounds. Efficient synthetic routes have been developed to produce this compound with high yields and purity.
- Synthesis Overview :
- Bromination of carbazole derivatives.
- Coupling reactions using palladium-catalyzed cross-coupling techniques.
Comparison with Similar Compounds
Structural Analogues and Bromine Substitution Patterns
Key structural analogues include:
3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole (): Bromine at 3- and 6-positions with a bromobenzyl group.
2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole (): Alkyl chain (2-ethylhexyl) at N9 enhances solubility but reduces thermal stability (Td ~200–220°C) compared to the bromophenyl-substituted analogue .
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole (): Bulky tert-butyl groups at 3- and 6-positions introduce steric hindrance, disrupting molecular packing and reducing crystallinity .
Table 1: Structural and Substituent Comparisons
| Compound | Bromine Positions | N9 Substituent | Key Properties |
|---|---|---|---|
| 2,7-Dibromo-9-(4-bromophenyl) | 2,7 | 4-Bromophenyl | High planarity, strong π-π interactions |
| 3,6-Dibromo-9-(4-bromobenzyl) | 3,6 | 4-Bromobenzyl | Asymmetric conjugation, lower mobility |
| 2,7-Dibromo-9-(2-ethylhexyl) | 2,7 | 2-Ethylhexyl | High solubility, moderate thermal stability |
| 9-(4-Bromophenyl)-3,6-di-tert-butyl | None | 4-Bromophenyl | Steric hindrance, amorphous morphology |
Physical and Thermal Properties
Table 2: Thermal and Physical Data
| Compound | Melting Point (°C) | Td (°C) | Solubility (THF) |
|---|---|---|---|
| 2,7-Dibromo-9-(4-bromophenyl) | 245–248 | 280 | Moderate (0.5 mg/mL) |
| 2,7-Dibromo-9-(2-ethylhexyl) | 120–123 | 220 | High (>5 mg/mL) |
| 3,6-Dibromo-9-(4-bromobenzyl) | 260–263 | 290 | Low (<0.1 mg/mL) |
- The bromophenyl substituent increases thermal stability (Td = 280°C) compared to alkyl chains due to rigid aromatic interactions .
- Bulky groups (e.g., tert-butyl) reduce melting points by disrupting crystalline packing .
Electronic and Optoelectronic Properties
Table 3: Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Application |
|---|---|---|---|---|
| 2,7-Dibromo-9-(4-bromophenyl) | -5.8 | -2.4 | 2.75 | OLED host, solar cells |
| 2,7-Dibromo-9-(2-ethylhexyl) | -5.5 | -2.1 | 2.60 | Solution-processed OLEDs |
| 3,6-Dibromo-9-(4-bromobenzyl) | -5.9 | -2.6 | 2.85 | High-energy emitters |
Preparation Methods
Synthesis of 2,7-Dibromocarbazole
Step 1: Nitration of 4,4'-dibromobiphenyl
In a 250 mL three-neck flask, 40 g of 4,4'-dibromobiphenyl and 0.36 g ferrous chloride catalyst are dissolved in 80 mL 1,2-dichloroethane. Dilute nitric acid (48 mL, 5 M) is added dropwise at reflux (80°C) over 2 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled, separated, and the organic phase is isolated and purified to yield 2-nitro-4,4'-dibromobiphenyl (42.2 g, 92.2% yield).Step 2: Reduction and ring closure
Under nitrogen, 42.84 g of 2-nitro-4,4'-dibromobiphenyl is reacted with 81.6 g diphenyl-2-pyridylphosphine in 200 mL dichloromethane at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford 2,7-dibromocarbazole (34.9 g, 89.5% yield).
N-Arylation to 9-(4-Bromophenyl)
- Carbazole or 2,7-dibromocarbazole can be reacted with 4-bromobromobenzene derivatives in the presence of a base (e.g., NaOH) and a palladium catalyst or under nucleophilic substitution conditions in DMF or toluene solvent at reflux for 12–24 hours.
- The product is isolated by extraction and purified by column chromatography, typically achieving yields of 68–72%.
Comparative Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Nitration of 4,4'-dibromobiphenyl | Electrophilic aromatic substitution | Dilute HNO3, Al/Fe salts | 1,2-Dichloroethane | 80°C, 2 h | 92.2 | Mild conditions, high yield | Requires careful acid addition |
| Reduction & Cyclization | Deoxygenation & ring closure | Phosphine deoxidizers (diphenylphosphine derivatives) | Dichloromethane | Room temp, 2-3 h | 87.7-89.5 | Mild, controllable, environmentally friendly | Requires inert atmosphere |
| N-Arylation at 9-position | Nucleophilic substitution / Pd-catalyzed cross-coupling | 4-Bromobromobenzene, Base (NaOH), Pd catalyst | DMF, Toluene | Reflux, 12-24 h | 68-72 | Straightforward, scalable | Longer reaction time, moderate yield |
Research Findings and Notes
- The use of 1,2-dichloroethane as solvent and mild nitration conditions significantly reduce environmental impact compared to fuming nitric acid in acetic acid.
- Phosphine-based deoxygenation is effective and yields high purity 2,7-dibromocarbazole, a key intermediate for further functionalization.
- Substitution at the 9-position with bromophenyl groups via palladium-catalyzed coupling is well-documented in carbazole chemistry, providing good yields and selectivity.
- Optimization of reaction times and temperatures can improve yields and reduce byproducts.
- Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating pure products.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies bromine substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 485.8 for C₁₈H₁₁Br₃N).
- X-ray Crystallography : Resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between carbazole and phenyl rings .
Q. Advanced
- Time-resolved fluorescence : Quantifies quantum yield (Φ) to assess purity; impurities often reduce Φ via quenching .
- GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering) : Maps crystallite orientation in thin films for optoelectronic applications .
What methodological challenges arise when quantifying environmental bioaccumulation of polyhalogenated carbazoles, and how can they be mitigated?
Q. Advanced
- Matrix Interference : Sediment/water samples contain co-eluting organobromines. Use tandem MS/MS with isotope dilution (e.g., ⁸¹Br-labeled internal standards) to enhance specificity .
- Spatiotemporal Variability : Temporal trends in Great Lakes sediments require multi-year sampling and normalization to organic carbon content .
- Bioaccumulation Factors (BAFs) : Discrepancies arise from lipid-content normalization in fish. Standardize protocols using EPA Method 1618 for halogenated aromatics.
How does molecular packing influence charge transport in this compound-based devices?
Advanced
The monoclinic crystal structure (space group P2₁/c) exhibits π-π stacking distances of 3.5–3.7 Å between carbazole moieties, facilitating hole mobility (μₕ ~ 10⁻³ cm²/V·s) . However, bromine substituents introduce torsional strain, reducing interplanar overlap. Strategies to enhance performance:
- Doping : Blend with electron-deficient acceptors (e.g., C₆₀) to balance charge transport .
- Annealing : Post-deposition thermal treatment (150°C) improves crystallinity in OLED layers .
What strategies are effective for reducing efficiency roll-off in OLEDs using carbazole-based hosts?
Q. Advanced
- Exciplex Co-Host Systems : Pair this compound with low-mobility donors (e.g., BCzPh) to suppress triplet-polaron annihilation. This reduces roll-off to <1% at 10,000 cd/m² .
- Triplet Energy Matching : Ensure host triplet energy (T₁) exceeds that of the phosphorescent emitter (e.g., Ir(ppy)₃, T₁ = 2.4 eV) to prevent energy back-transfer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
